molecular formula C16H14 B1619017 1,9-Dimethylphenanthrene CAS No. 20291-73-0

1,9-Dimethylphenanthrene

Cat. No.: B1619017
CAS No.: 20291-73-0
M. Wt: 206.28 g/mol
InChI Key: UGZLIZPBSLIKKG-UHFFFAOYSA-N
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Description

1,9-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s structure .

Scientific Research Applications

Tumor-Initiating Activity and Metabolism

1,9-Dimethylphenanthrene has been studied in the context of its tumor-initiating activity. Research on various polymethylated phenanthrenes, including this compound, has shown their role in inducing skin tumors in mice. The initiation of tumors is linked to the metabolic processing of these compounds in the liver, leading to the formation of specific dihydrodiol metabolites. These studies have been fundamental in understanding the structural requirements for the carcinogenic activity of methylated polynuclear aromatic hydrocarbons (LaVoie, Bedenko, Tulley-Freiler, & Hoffmann, 1982).

Chemical Identification and Synthesis

Significant work has been done on the identification and synthesis of various dimethylphenanthrene compounds, including this compound. Techniques like high-resolution nuclear magnetic resonance have been used for the structural determination of these compounds. Such studies are crucial for advancing the field of organic chemistry and understanding the properties of these complex molecules (Bavin, Bartle, & Smith, 1965).

Vibrational and Spectroscopic Analysis

Research has also been conducted on the vibrational, physical, and chemical properties of dimethylphenanthrenes, including 3,6-Dimethylphenanthrene, which is similar to this compound. These studies involve recording spectra like FT-IR, FT-Raman, Mass, and NMR to understand the geometrical and electronic properties of these molecules. Such research provides valuable insights into the optical and thermodynamic properties of these compounds (Ali, George, Ramalingam, Periandy, & Gokulakrishnan, 2015).

Environmental and Geological Implications

Studies have also been conducted on the geosynthesis of organic compounds like phenanthrene and its methylated derivatives. These studies suggest a sedimentary methylation process, indicating the environmental and geological significance of these compounds (Alexander, Bastow, Fisher, & Kagi, 1995).

Mutagenicity and Metabolic Studies

Research on the mutagenicity and metabolism of methylphenanthrenes, including 1,4-Dimethylphenanthrene, sheds light on the mutagenic activity of these compounds and their metabolic processing. Such studies are crucial for understanding the potential health risks associated with exposure to these compounds (LaVoie, Tulley-Freiler, Bedenko, & Hoffman, 1981).

Safety and Hazards

The safety data sheet for 1,9-Dimethylphenanthrene suggests that it should be handled with care to avoid contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised . It is also recommended to avoid the formation of dust and aerosols .

Properties

IUPAC Name

1,9-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-6-5-9-15-14-8-4-3-7-13(14)12(2)10-16(11)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZLIZPBSLIKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C3=CC=CC=C3C2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942430
Record name 1,9-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20291-73-0, 29062-98-4
Record name Phenanthrene, 1,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029062984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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